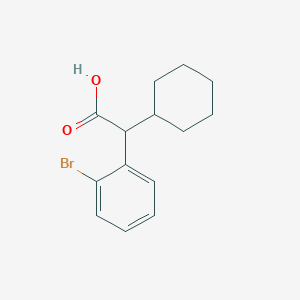

2-(2-Bromophenyl)-2-cyclohexylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-cyclohexylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLDFPQXWAZTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromophenyl 2 Cyclohexylacetic Acid

Direct Synthesis Strategies for 2-(2-Bromophenyl)-2-cyclohexylacetic Acid

Direct synthesis strategies aim to construct the target molecule by forming the essential carbon framework in the final or penultimate steps. These approaches include forming the crucial carbon-carbon bond at the α-carbon, introducing the bromine substituent onto a pre-formed scaffold, or controlling the stereochemistry at the chiral center.

Carbon-Carbon Bond Formation Approaches at the α-Carbon Center

The formation of the C-C bond at the α-carbon is a cornerstone for synthesizing this compound. A primary method for this transformation is the alkylation of enolates. libretexts.orglibretexts.org This approach involves the deprotonation of a suitable precursor, such as an ester of 2-(2-bromophenyl)acetic acid, to form a nucleophilic enolate, which then reacts with a cyclohexyl electrophile.

A plausible route begins with ethyl 2-(2-bromophenyl)acetate. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) would generate the corresponding lithium enolate. This enolate can then undergo a nucleophilic substitution (SN2) reaction with a cyclohexyl halide, for instance, cyclohexyl bromide. libretexts.org The SN2 nature of this reaction dictates that primary or methyl halides are ideal, though reactions with secondary halides like cyclohexyl bromide can proceed, albeit potentially with competing elimination reactions. libretexts.org Subsequent hydrolysis of the resulting ester under acidic or basic conditions would yield the final carboxylic acid.

Table 1: Illustrative Conditions for α-Alkylation of an Arylacetic Ester

| Step | Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1. Enolate Formation | Ethyl 2-(2-bromophenyl)acetate | LDA | THF | -78 °C | Lithium enolate |

| 2. Alkylation | Cyclohexyl bromide | - | THF | -78 °C to RT | Ethyl 2-(2-bromophenyl)-2-cyclohexylacetate |

| 3. Hydrolysis | HCl (aq) or NaOH (aq) | - | Water/Ethanol (B145695) | Reflux | This compound |

Functional Group Interconversion Routes for Introducing the Bromine Atom

An alternative strategy involves introducing the bromine atom onto the phenyl ring of a precursor molecule, 2-phenyl-2-cyclohexylacetic acid, via electrophilic aromatic substitution. This process, known as bromination, typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, or reagents such as N-Bromosuccinimide (NBS). organic-chemistry.org

However, this approach faces significant regioselectivity challenges. The alkylacetic acid substituent on the benzene (B151609) ring is an ortho-, para-directing group. Therefore, bromination would likely yield a mixture of this compound (the desired ortho-isomer) and 2-(4-bromophenyl)-2-cyclohexylacetic acid (the para-isomer). wikipedia.org Due to steric hindrance from the bulky cyclohexylacetic acid group, the para-substituted product is often favored, making the isolation of the desired ortho-isomer difficult and likely low-yielding. wikipedia.org Consequently, this route is generally less synthetically desirable than strategies that begin with an already ortho-brominated precursor.

Strategies for Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is crucial in many applications and can be achieved through asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly. A powerful and widely used method involves the temporary attachment of a chiral auxiliary to the precursor molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Evans oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric alkylation reactions. nih.govwilliams.edu

In this approach, 2-(2-bromophenyl)acetic acid is first converted to an N-acyl oxazolidinone by coupling it with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Deprotonation of this chiral derivative with a base like sodium hexamethyldisilazide (NaHMDS) forms a specific Z-enolate, where the chiral auxiliary blocks one face of the enolate from the incoming electrophile. researchgate.net The subsequent alkylation with cyclohexyl bromide proceeds with high diastereoselectivity. researchgate.net Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched this compound, and the auxiliary can often be recovered for reuse. wikipedia.org

Table 2: General Scheme for Asymmetric Alkylation using an Evans Auxiliary

| Step | Description | Key Reagents | Stereochemical Outcome |

|---|---|---|---|

| 1 | Attachment of Auxiliary | 2-(2-bromophenyl)acetic acid, Chiral Oxazolidinone, Pivaloyl chloride | N-acyl oxazolidinone |

| 2 | Diastereoselective Alkylation | NaHMDS, Cyclohexyl bromide | High diastereomeric excess (de >99%) researchgate.net |

| 3 | Cleavage of Auxiliary | LiOH, H₂O₂ | Enantiomerically enriched carboxylic acid |

When a synthesis produces a 1:1 mixture of enantiomers (a racemate), the enantiomers can be separated in a process called resolution. wikipedia.org The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base. wikipedia.orglibretexts.org

The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgresearchgate.net This difference allows them to be separated by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the original acid can be recovered by treatment with a strong acid to break the salt bond. The choice of resolving agent is critical and often determined empirically.

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Examples | Principle of Separation |

|---|---|---|

| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Brucine, Quinine | Formation of diastereomeric salts with different solubilities |

| Chiral Alcohols | (1R,2S)-Ephedrine | Formation of diastereomeric esters (after derivatization) |

Precursor-Based Synthesis of this compound

A precursor-based synthesis is often the most practical and efficient approach, building the target molecule step-by-step from readily available starting materials. This method avoids the regioselectivity issues associated with late-stage bromination. A logical and robust precursor-based synthesis for this compound would start with 2-(2-bromophenyl)acetic acid, which is commercially available or can be prepared from 2-bromotoluene. nih.gov

The synthesis would proceed as follows:

Esterification: 2-(2-bromophenyl)acetic acid is converted to its corresponding ester, for example, the ethyl or methyl ester, through Fischer esterification (refluxing with the alcohol and a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base.

α-Alkylation: The resulting ester is then subjected to the α-alkylation conditions described previously (Section 2.1.1). It is deprotonated with a strong base like LDA to form the enolate, which is then alkylated with a cyclohexyl halide.

Hydrolysis: The final step is the saponification or acidic hydrolysis of the dialkylated ester to yield the target compound, this compound.

This multi-step pathway provides a reliable method for accessing the target compound with the correct substitution pattern, as the ortho-bromo-substituent is incorporated from the start.

Utilization of 2-(2-Bromophenyl)acetic Acid Derivatives as Synthons

A prevalent and logical approach to the synthesis of the target molecule involves the modification of a pre-existing 2-(2-bromophenyl)acetic acid framework. This strategy hinges on the introduction of the cyclohexyl group at the α-position of the acetic acid moiety. A common method to achieve this is through the alkylation of a suitable synthon, such as 2-(2-bromophenyl)acetonitrile.

The synthesis commences with the deprotonation of 2-(2-bromophenyl)acetonitrile using a strong base, such as sodium amide or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This nucleophilic carbanion is then reacted with a cyclohexyl halide, typically cyclohexyl bromide or iodide, in an S(_N)2 reaction to forge the desired carbon-carbon bond, yielding 2-(2-bromophenyl)-2-cyclohexylacetonitrile. Subsequent hydrolysis of the nitrile functionality under either acidic or basic conditions affords the final product, this compound. libretexts.orggoogle.comorganic-chemistry.org The reaction conditions for the alkylation step are crucial to maximize the yield and minimize side reactions, such as elimination. The use of a phase-transfer catalyst can also facilitate the alkylation under milder conditions. orgsyn.orggoogle.com

Table 1: Representative Reaction Conditions for the Synthesis via 2-(2-Bromophenyl)acetic Acid Derivatives

| Step | Reactants | Reagents and Conditions | Product |

| Alkylation | 2-(2-Bromophenyl)acetonitrile, Cyclohexyl bromide | 1. Sodium amide (NaNH(_2)) in liquid ammonia (B1221849) or Lithium diisopropylamide (LDA) in THF, -78 °C to rt2. DBU, DMF, 80 °C | 2-(2-Bromophenyl)-2-cyclohexylacetonitrile |

| Hydrolysis | 2-(2-Bromophenyl)-2-cyclohexylacetonitrile | 1. Aqueous H(_2)SO(_4), reflux2. Aqueous NaOH, reflux, followed by acidification | This compound |

This table presents plausible reaction conditions based on general procedures for nitrile alkylation and hydrolysis and may require optimization for the specific substrates.

Employment of Cyclohexylacetic Acid Derivatives as Core Structures

An alternative synthetic strategy involves starting with a cyclohexylacetic acid derivative and introducing the 2-bromophenyl group at the α-position. A powerful method for achieving this transformation is the palladium-catalyzed α-arylation of an ester enolate. researchgate.netdoaj.orgnih.govdntb.gov.ua

In this approach, an ester of cyclohexylacetic acid, such as the methyl or tert-butyl ester, is treated with a strong base, for instance, lithium bis(trimethylsilyl)amide (LHMDS), to generate the corresponding enolate. This enolate is then subjected to a cross-coupling reaction with an aryl halide, such as 1-bromo-2-iodobenzene, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The palladium catalyst facilitates the formation of the carbon-carbon bond between the enolate and the aryl halide. The resulting this compound ester can then be hydrolyzed to the desired carboxylic acid. The choice of the aryl halide is critical, with aryl iodides and bromides being common substrates.

Another viable method within this category is the reaction of a Grignard reagent derived from cyclohexyl bromide with an α-keto ester, such as ethyl 2-(2-bromophenyl)-2-oxoacetate. osti.govlibretexts.orgyoutube.comlibretexts.orgorgsyn.org The nucleophilic addition of the cyclohexylmagnesium bromide to the ketone carbonyl would yield a tertiary alcohol, which would then require a subsequent reduction step to remove the hydroxyl group and form the final product. This multi-step process might be less direct than the α-arylation method.

Table 2: Key Parameters for the Synthesis via Cyclohexylacetic Acid Derivatives

| Method | Cyclohexylacetic Acid Derivative | Arylating/Acylating Agent | Catalyst/Reagents | Intermediate Product |

| α-Arylation | Methyl cyclohexylacetate | 1-Bromo-2-iodobenzene | Pd(OAc)(_2), P(t-Bu)(_3), LiHMDS | Methyl 2-(2-bromophenyl)-2-cyclohexylacetate |

| Grignard Reaction | Cyclohexylmagnesium bromide | Ethyl 2-(2-bromophenyl)-2-oxoacetate | Diethyl ether or THF | Ethyl 2-(2-bromophenyl)-2-cyclohexyl-2-hydroxyacetate |

This table outlines the key components for two potential synthetic routes starting from cyclohexylacetic acid derivatives. The conditions are illustrative and would need experimental validation.

Multi-Component Reaction Pathways Leading to the this compound Framework

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of this compound. beilstein-journals.orgnih.govnih.govmdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that could be adapted for this purpose.

A hypothetical Ugi four-component reaction could involve the condensation of 2-bromobenzaldehyde, cyclohexylamine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., formic acid). The resulting α-acylamino amide product would contain the core structure, which could then be further modified through hydrolysis and other transformations to yield the target carboxylic acid. rsc.org

The Passerini three-component reaction provides another potential route. wikipedia.orgresearchgate.netwalisongo.ac.idorganic-chemistry.orgmdpi.com This reaction typically involves an aldehyde, an isocyanide, and a carboxylic acid. For the synthesis of the target molecule, 2-bromobenzaldehyde, cyclohexyl isocyanide, and a suitable carboxylic acid could be employed. The resulting α-acyloxy amide could then be hydrolyzed to the corresponding α-hydroxy acid, which would require a subsequent dehydroxylation step to arrive at the final product.

A Barbier-type reaction offers a more direct three-component approach. cranfield.ac.ukchemrxiv.org This one-pot reaction would involve the in-situ formation of an organometallic reagent from cyclohexyl bromide and a metal (e.g., magnesium or zinc), which would then react with 2-bromobenzaldehyde. The resulting intermediate could then be carboxylated by bubbling carbon dioxide through the reaction mixture, followed by an acidic workup to yield this compound.

Table 3: Plausible Multi-Component Reaction Strategies

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Key Intermediate |

| Ugi Reaction | 2-Bromobenzaldehyde | Cyclohexylamine | tert-Butyl isocyanide | Formic Acid | α-Acylamino amide |

| Passerini Reaction | 2-Bromobenzaldehyde | Cyclohexyl isocyanide | Acetic Acid | - | α-Acyloxy amide |

| Barbier Reaction | 2-Bromobenzaldehyde | Cyclohexyl bromide | Carbon Dioxide | Metal (e.g., Mg, Zn) | Carboxylate salt |

This table illustrates potential starting materials for constructing the target molecule via multi-component reactions. The subsequent transformations of the key intermediates are not detailed.

Chemical Reactivity and Transformation Pathways of 2 2 Bromophenyl 2 Cyclohexylacetic Acid

Reactions Involving the Carboxyl Group of 2-(2-Bromophenyl)-2-cyclohexylacetic Acid

The carboxylic acid functional group is a versatile site for chemical modification, enabling the synthesis of a variety of derivatives.

Esterification and Amidation Reactions

Esterification: this compound can undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding esters. This reaction is typically performed by refluxing the carboxylic acid with an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product.

Table 1: Hypothetical Esterification Reactions of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(2-bromophenyl)-2-cyclohexylacetate |

Amidation: The formation of amides from this compound typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide.

Reduction to Alcohols and Aldehydes

The carboxyl group of this compound can be reduced to a primary alcohol, 2-(2-bromophenyl)-2-cyclohexylethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids.

Reduction to the corresponding aldehyde, 2-(2-bromophenyl)-2-cyclohexylacetaldehyde, is more challenging as aldehydes are more readily reduced than carboxylic acids. This transformation requires the use of specialized and milder reducing agents under carefully controlled conditions to prevent over-reduction to the alcohol.

Decarboxylation and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for simple alkyl carboxylic acids. However, the presence of the phenyl ring may facilitate this reaction under certain conditions, such as high temperatures or in the presence of specific catalysts.

A notable transformation of this compound is its intramolecular cyclization. In the synthesis of intermediates for certain pharmaceutical compounds, this acid has been shown to undergo cyclization to form a lactone, which is a cyclic ester. This reaction can be promoted by treatment with reagents that activate the carboxyl group. For instance, reaction with thionyl chloride can form the acyl chloride, which can then be cyclized.

Reactivity at the Bromophenyl Moiety of this compound

The bromine atom on the phenyl ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through metal-catalyzed processes.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAAr) of the bromine atom in this compound is generally unfavorable. This is because the phenyl ring is not activated by strongly electron-withdrawing groups in positions ortho or para to the bromine atom. For an SNAAr reaction to proceed, harsh reaction conditions, such as high temperatures and pressures, with a strong nucleophile would likely be required.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom provides a handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For example, the reaction with phenylboronic acid would yield 2-(2-biphenyl)-2-cyclohexylacetic acid.

Heck Coupling: In a Heck reaction, the bromophenyl group can be coupled with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the vinylic position of the alkene.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne, leading to the synthesis of an arylethyne derivative.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the bromophenyl group with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This would lead to the corresponding aminophenyl derivative.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

Electrophilic Aromatic Substitution Patterns on the Bromophenyl Ring

The bromophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such substitutions is dictated by the directing effects of the two substituents already present on the ring: the bromine atom and the 2-cyclohexylacetic acid group. pressbooks.pub

Substituents influence the rate of reaction and the position of the incoming electrophile. libretexts.orgmasterorganicchemistry.com They are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. youtube.com

Bromo Group: The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the rate of EAS compared to benzene (B151609). chemistrytalk.orgmakingmolecules.com However, through resonance, the lone pairs on the bromine can donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions. libretexts.orgmasterorganicchemistry.com Consequently, the bromo group is an ortho-, para-director. pressbooks.publibretexts.org

2-Cyclohexylacetic Acid Group: This substituent is classified as an alkyl group for the purposes of directing effects. Alkyl groups are weakly activating and donate electron density to the ring via an inductive effect, which stabilizes the arenium ion intermediate. libretexts.orgmasterorganicchemistry.com This stabilization is most effective when the electrophile adds to the ortho or para positions. Therefore, the 2-cyclohexylacetic acid group is also an ortho-, para-director. libretexts.org

In this compound, these two groups are positioned ortho to each other. Their combined influence determines the likely sites for substitution. The bromine at C2 directs incoming electrophiles to C4 (para) and C6 (ortho). The alkylacetic acid group at C1 directs incoming electrophiles to C3 (ortho) and C5 (para). Steric hindrance from the bulky cyclohexylacetic acid group will likely disfavor substitution at the C6 position. The deactivating nature of the bromine atom suggests that the positions activated by the alkyl group might be more favored. The interplay of these electronic and steric factors governs the final product distribution.

| Position on Ring | Influence of Bromo Group (at C2) | Influence of Cyclohexylacetic Acid Group (at C1) | Combined Effect & Steric Considerations | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta (Deactivated) | Ortho (Activated) | Activated by alkyl group, deactivated by bromo group. | Possible |

| C4 | Para (Activated) | Meta (Deactivated) | Strongly activated by bromo group resonance, deactivated by alkyl group. Remote from steric bulk. | Likely Major |

| C5 | Meta (Deactivated) | Para (Activated) | Activated by alkyl group, deactivated by bromo group. Remote from steric bulk. | Possible |

| C6 | Ortho (Activated) | - | Activated by bromo group resonance, but subject to significant steric hindrance from the adjacent cyclohexylacetic acid group. | Unlikely |

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (e.g., R-Cl/AlCl₃). wikipedia.orglibretexts.org The deactivating effect of the bromine atom means that harsher conditions may be required for these reactions compared to benzene or toluene. msu.edu

Transformations Involving the Cyclohexyl Ring of this compound

Ring Functionalization Strategies

Functionalizing the saturated cyclohexyl ring requires different chemical approaches than those used for the aromatic bromophenyl ring. The reactivity of the C-H bonds on the cyclohexane (B81311) ring can be exploited through several strategies, although the presence of the bulky 2-(2-bromophenyl)acetic acid substituent will sterically influence the regioselectivity of these reactions. weebly.com

One common approach is free-radical halogenation. Under UV light or with a radical initiator, alkanes can be halogenated. This process is generally not very selective, but tertiary C-H bonds are typically more reactive than secondary ones. In the case of the cyclohexyl ring, all carbons are secondary, meaning a mixture of regioisomers would likely be formed. The position of substitution would be influenced by the steric hindrance imposed by the large substituent already on the ring. researchgate.net

Another potential avenue is directed C-H functionalization. nih.gov This modern approach uses a directing group within the molecule to guide a transition metal catalyst to a specific C-H bond. While the carboxylic acid group itself can act as a directing group, it typically directs functionalization at positions closer to the point of attachment. Transannular C-H functionalization, which targets more remote positions on the ring, has been reported for cycloalkane carboxylic acids and could be a viable strategy. nih.gov

Deconstructive functionalization of cycloalkanols presents another possibility. nih.gov If the cyclohexyl ring could be hydroxylated (e.g., via oxidation), subsequent electrochemical methods could lead to ring-opening and the introduction of various nucleophiles, yielding remotely functionalized ketone products. nih.gov

| Strategy | Reagents/Conditions | Potential Outcome | Key Considerations |

|---|---|---|---|

| Free-Radical Halogenation | Br₂, UV light or AIBN | Monobromination at various positions on the cyclohexyl ring. | Low regioselectivity; potential for multiple halogenations. Steric hindrance from the aryl-acetic acid group will influence product distribution. |

| Directed C-H Arylation | Pd catalyst, directing group, Aryl Halide | Introduction of an aryl group at a specific C-H bond. | Requires a suitable directing group. Transannular functionalization is possible but challenging. nih.gov |

| Hydroxylation followed by Deconstructive Functionalization | 1. Oxidation (e.g., with P450 enzymes or chemical oxidants). 2. Electrochemical methods with a nucleophile. | Ring-opening to form a linear ketone with a new functional group. | Requires initial selective hydroxylation of the ring. nih.gov |

Stereochemical Inversion and Retention at the Cyclohexyl Group

The stereochemical outcome of reactions on a chiral center is crucial, resulting in either inversion or retention of the original configuration. vedantu.comyoutube.com For a substituted cyclohexane ring, these outcomes are intimately linked to the chair conformation of the ring and the axial or equatorial position of the reacting group. weebly.comchemistryschool.net

If a functional group is introduced onto the cyclohexyl ring (as described in 3.3.1), subsequent nucleophilic substitution reactions will have specific stereochemical consequences. For example, if a bromo substituent is introduced onto the ring, its reaction with a nucleophile via an Sₙ2 mechanism would proceed with an inversion of configuration. vedantu.com

In the context of a cyclohexane chair conformation, Sₙ2 reactions have a strong stereoelectronic preference for an anti-periplanar arrangement of the nucleophile and the leaving group. libretexts.org This typically requires the leaving group to be in an axial position to allow for "backside attack" by the nucleophile. libretexts.orgspcmc.ac.in If the leaving group is axial, the incoming nucleophile will also approach from an axial trajectory, resulting in a product where the new substituent is in an equatorial position. Conversely, if a bulky group forces the leaving group into an equatorial position, the rate of Sₙ2 reaction is often significantly slower. chemistryschool.net

Reactions proceeding through an Sₙ1 mechanism involve a planar carbocation intermediate. In such cases, the nucleophile can attack from either face, leading to a mixture of both inversion and retention products, often resulting in racemization. stackexchange.com However, complete racemization is rare, and a slight preference for the inversion product is often observed because the departing leaving group can partially shield one face of the carbocation. stackexchange.com

| Reaction Type | Leaving Group Position | Mechanism | Stereochemical Outcome | Product Conformation Example |

|---|---|---|---|---|

| Sₙ2 | Axial | Backside attack | Inversion of configuration vedantu.com | Axial leaving group is replaced by an equatorial substituent. |

| Sₙ2 | Equatorial | Backside attack hindered | Very slow or no reaction | - |

| Sₙ1 | Axial or Equatorial | Planar carbocation intermediate | Racemization (mixture of inversion and retention) stackexchange.com | Mixture of products with axial and equatorial substituents. |

Alpha-Carbon Reactivity and Derivative Formation

Deprotonation and Alkylation/Acylation at the Alpha-Carbon

The carbon atom alpha to the carboxyl group in this compound possesses an acidic proton. msu.edu This acidity is due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. fiveable.mesketchy.com

To achieve deprotonation, a very strong, non-nucleophilic base is required, as carboxylic acids themselves are acidic and would react with the base first. A common strategy involves first converting the carboxylic acid to an ester, which is less acidic at the alpha-position than a ketone but can still be deprotonated. msu.edu Alternatively, direct α-arylation of carboxylic acids has been developed using specific protecting strategies. nih.gov The most common strong base used for forming enolates from carbonyl compounds is lithium diisopropylamide (LDA). pressbooks.pub LDA is sterically hindered, which prevents it from acting as a nucleophile and attacking the carbonyl carbon. youtube.com

Once formed, the enolate is a potent carbon nucleophile. It can readily participate in Sₙ2 reactions with various electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the alpha-position. libretexts.org

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide, ethyl bromide) results in the formation of a new C-C bond, adding an alkyl group to the alpha-carbon. pressbooks.publibretexts.org This reaction works best with primary alkyl halides and methyl halides, as secondary and tertiary halides are more prone to elimination reactions. libretexts.org

Acylation: Reaction with an acyl halide (e.g., acetyl chloride) introduces an acyl group at the alpha-position, forming a β-keto acid derivative. organic-chemistry.org

These reactions provide a powerful method for elaborating the structure of this compound and synthesizing more complex derivatives.

| Reaction | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Deprotonation | 1. Esterification (e.g., SOCl₂, CH₃OH) 2. Lithium diisopropylamide (LDA) in THF, -78°C | Ester Enolate | - |

| Alkylation | 1. Form enolate 2. Add primary alkyl halide (e.g., CH₃I) | Ester Enolate | α-Alkylated ester derivative |

| Acylation | 1. Form enolate 2. Add acyl chloride (e.g., CH₃COCl) | Ester Enolate | β-Keto ester derivative |

Rearrangement Reactions Involving the Alpha-Carbon Center

The alpha-carbon center can also be a pivot for molecular rearrangements, particularly after initial functionalization. These reactions often involve the migration of a group to or from the alpha-carbon, leading to significant structural changes.

One potential transformation is the Favorskii rearrangement . This reaction occurs with α-halo ketones (or esters) upon treatment with a base. libretexts.org If the alpha-carbon of an ester derivative of this compound were to be halogenated (e.g., via the Hell-Volhard-Zelinsky reaction on the parent acid msu.edukhanacademy.org), subsequent treatment with a base like sodium methoxide (B1231860) could potentially induce a Favorskii-type rearrangement. The mechanism can involve a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening. Depending on the substrate, this can lead to ring contraction of the cyclohexyl ring if it participates in the reaction. libretexts.orgrsc.org

Another class of relevant transformations includes aryl migration reactions . Under certain conditions, often mediated by transition metals or radicals, an aryl group can migrate to an adjacent carbon. researchgate.net For example, radical-mediated 1,5-aryl migration has been used for the deoxygenative arylation of carboxylic acids, which could be a conceivable, albeit complex, transformation for this molecule under specific photoredox conditions. Such a reaction would involve the migration of the 2-bromophenyl group from the alpha-carbon to another part of the molecule, fundamentally altering the carbon skeleton.

These rearrangements, while not simple, represent potential pathways for transforming the basic scaffold of this compound into novel and structurally diverse compounds. researchgate.net

Spectroscopic and Structural Elucidation of 2 2 Bromophenyl 2 Cyclohexylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-(2-Bromophenyl)-2-cyclohexylacetic acid would provide information on the chemical environment, number, and connectivity of protons.

Aromatic Protons: The four protons on the 2-bromophenyl group would appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to the bromine substituent, these protons would exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with each other.

Methine Proton: The single proton attached to the chiral center (the carbon bearing the phenyl, cyclohexyl, and carboxylic acid groups) would likely appear as a multiplet, influenced by coupling to the adjacent protons on the cyclohexyl ring. Its chemical shift would be downfield due to the proximity of the deshielding phenyl and carboxyl groups.

Cyclohexyl Protons: The eleven protons of the cyclohexyl group would resonate in the aliphatic region (typically δ 1.0-2.5 ppm). These signals would be complex and overlapping multiplets due to the conformational rigidity of the ring and extensive spin-spin coupling between axial and equatorial protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (often δ 10-12 ppm), which can vary with concentration and solvent.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | m | 1H | Aromatic H (ortho to Br) |

| ~7.1-7.4 | m | 3H | Aromatic H |

| ~3.0-3.5 | m | 1H | -CH(Ph)(COOH) |

| ~1.0-2.5 | m | 11H | Cyclohexyl -CH₂- and -CH- |

| ~10-12 | br s | 1H | -COOH |

m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carboxyl Carbon: The carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum (δ 170-180 ppm).

Aromatic Carbons: The six carbons of the 2-bromophenyl ring would produce signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the bromine atom (C-Br) would have a distinct chemical shift, and the other carbons would be differentiated based on their position relative to the substituents.

Quaternary and Methine Carbons: The quaternary carbon attached to the bromine and the methine carbon of the chiral center would have characteristic chemical shifts.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 25-45 ppm).

Below is a table of expected ¹³C NMR chemical shifts.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175-180 | Quaternary | -COOH |

| ~135-140 | Quaternary | Aromatic C (ipso- to cyclohexylacetic) |

| ~133 | Aromatic CH | Aromatic C-H |

| ~127-130 | Aromatic CH | Aromatic C-H |

| ~122 | Quaternary | Aromatic C-Br |

| ~50-55 | Methine (CH) | -CH(Ph)(COOH) |

| ~25-45 | Methylene/Methine (CH₂/CH) | Cyclohexyl carbons |

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be crucial for tracing the connectivity within the cyclohexyl ring and confirming the coupling between the methine proton and the cyclohexyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlations). This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the aromatic protons to the methine carbon and the ipso-carbon of the phenyl ring would confirm the connection between the two main structural units.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the following absorption bands would be expected:

O-H Stretch: A very broad and strong absorption band between 2500 and 3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, resulting from hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹) would be due to the C-H stretching vibrations of the aliphatic cyclohexyl group. Aromatic C-H stretches would appear at slightly higher wavenumbers (around 3000-3100 cm⁻¹).

C=C Stretches: Aromatic ring C=C stretching vibrations would be observed as one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations, associated with the carboxylic acid group, would appear in the fingerprint region between 1200 and 1440 cm⁻¹.

C-Br Stretch: The carbon-bromine bond would exhibit a stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 2850-2950 | Medium | C-H Stretch | Aliphatic (Cyclohexyl) |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1200-1440 | Medium | C-O Stretch / O-H Bend | Carboxylic Acid |

| 500-600 | Medium | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For this compound (C₁₄H₁₇BrO₂), the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity would be observed for the molecular ion, at m/z values corresponding to the masses with each isotope.

Common fragmentation pathways would likely involve:

Loss of the carboxyl group: A fragmentation resulting in the loss of a COOH radical (45 Da) or CO₂ (44 Da).

Loss of the cyclohexyl group: Cleavage of the bond between the chiral center and the cyclohexyl ring, leading to a fragment corresponding to the bromophenylacetic acid portion.

Loss of bromine: Cleavage of the C-Br bond.

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₄H₁₇BrO₂. This helps to distinguish it from other compounds that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, ions of the compound of interest (precursor ions) are selected and then subjected to collision-induced dissociation (CID), breaking them into smaller, charged fragments (product ions). The resulting mass spectrum of these product ions provides a fragmentation pattern that acts as a structural fingerprint.

For a molecule like this compound, MS/MS analysis would offer significant structural information. The fragmentation pattern would likely reveal characteristic losses corresponding to different parts of the molecule. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org Further fragmentation could involve the cleavage of the bond between the cyclohexyl ring and the chiral carbon, or fragmentation of the cyclohexyl ring itself. The presence of the bromine atom would be indicated by a characteristic isotopic pattern in the precursor and any bromine-containing fragment ions, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

A diligent search of scientific databases and literature indicates that no specific tandem mass spectrometry fragmentation data has been published for this compound.

X-ray Crystallography for Solid-State Structure Determination

No published reports on the single-crystal X-ray diffraction analysis of this compound were found in the available literature.

Crystal packing refers to the specific arrangement of molecules in a crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions, which aim to achieve the most thermodynamically stable structure. researchgate.net Key interactions include hydrogen bonds, halogen bonds, π–π stacking, and van der Waals forces. rsc.orggdut.edu.cn

For this compound, the carboxylic acid functional group would be a primary driver of the crystal packing. Carboxylic acids commonly form strong O—H⋯O hydrogen bonds, often resulting in the formation of centrosymmetric dimers where the carboxyl groups of two molecules are linked together. nih.gov The bromine atom could potentially participate in halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophile. The bulky cyclohexyl and bromophenyl groups would also influence packing through steric effects and weaker C—H⋯O or C—H⋯π interactions. nih.govnih.gov

Detailed information on the crystal packing and specific intermolecular interactions for this compound is unavailable as its crystal structure has not been reported.

The conformation of a molecule describes the spatial arrangement of its atoms, which can be changed by rotation about single bonds. This three-dimensional shape is precisely defined by a set of torsion angles (or dihedral angles). proteinstructures.com A torsion angle describes the geometric relationship of four connected atoms and the rotation around the central bond. libretexts.org

As no crystal structure has been determined for this compound, specific data on its solid-state conformation and torsion angles are not available.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to stereoisomers)

The central carbon atom in this compound, which is bonded to four different groups (a hydrogen atom, a 2-bromophenyl group, a cyclohexyl group, and a carboxylic acid group), is a stereocenter. This means the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric purity (or enantiomeric excess) of a sample. mdpi.com Furthermore, by comparing experimental chiroptical data with data from standards of known configuration or with quantum chemical calculations, the absolute configuration (the actual 3D arrangement of atoms, designated as R or S) of the enantiomers can be assigned. missouri.edu

There are no published chiroptical spectroscopy studies for this compound in the scientific literature, and therefore no experimental data on its enantiomeric purity or absolute configuration is available.

Computational Chemistry and Theoretical Studies of 2 2 Bromophenyl 2 Cyclohexylacetic Acid

Molecular Orbital Theory Calculations and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. scribd.com Unlike localized bonding theories, MO theory posits that electrons are not confined to individual bonds between atoms but are distributed among a set of molecular orbitals that extend over the entire molecule. scribd.com These orbitals are formed from the linear combination of atomic orbitals (LCAO). cdnsciencepub.com For a molecule like 2-(2-Bromophenyl)-2-cyclohexylacetic acid, MO theory can provide critical insights into its chemical reactivity and electronic properties.

The analysis would typically focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. quora.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring, particularly involving the lone pairs of the bromine atom and the π-system of the aromatic ring. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the carboxylic acid group (π* C=O) and the C-Br bond (σ* C-Br). quora.comaip.org Nucleophilic attack would be predicted to occur at sites with a large LUMO coefficient, such as the carbonyl carbon, while electrophilic attack would target regions with a large HOMO coefficient.

Hypothetical Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions | Implied Reactivity |

| LUMO+1 | 1.25 | π* (C=C) of phenyl ring | Site for electron acceptance in excited states |

| LUMO | -0.85 | π* (C=O), σ* (C-Br) | Susceptible to nucleophilic attack, reduction |

| HOMO | -6.50 | p (Br), π (C=C) of phenyl ring | Susceptible to electrophilic attack, oxidation |

| HOMO-1 | -7.20 | π (C=C) of phenyl ring, σ (C-C) | Involved in stabilizing the aromatic system |

Note: This table is illustrative and presents plausible energy levels and orbital compositions for demonstrating the application of MO theory.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and energies of different conformers. nih.gov For a flexible molecule like this compound, which has multiple rotatable bonds, DFT is an ideal tool to map out its potential energy surface and identify the most stable conformations.

The conformational landscape of this molecule is primarily defined by the rotation around the C-C bond connecting the cyclohexyl and phenyl rings to the chiral center, and the orientation of the carboxylic acid group. The cyclohexyl ring itself can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. acs.org DFT calculations would involve systematically rotating these bonds and calculating the single-point energy at each step to generate a potential energy surface scan. From this scan, low-energy conformers can be identified and then fully optimized to find the global minimum and other local minima.

The relative energies of these conformers are influenced by a balance of steric hindrance (e.g., between the bulky cyclohexyl and bromophenyl groups) and intramolecular interactions (e.g., potential hydrogen bonding involving the carboxylic acid). The solvent environment can also significantly impact conformational preference, a factor that can be modeled using implicit or explicit solvent models in DFT calculations. acs.org

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°)(Phenyl-C-C-Cyclohexyl) | Cyclohexyl Conformation | Relative Energy (kcal/mol) | Population (%) at 298K |

| A (Global Minimum) | 65 | Chair | 0.00 | 75.3 |

| B | 175 | Chair | 1.15 | 12.1 |

| C | -70 | Chair | 1.50 | 7.5 |

| D | 60 | Twist-Boat | 5.50 | <0.1 |

Note: This is a hypothetical data table illustrating the kind of results a DFT conformational analysis would yield. The values are chosen to be chemically reasonable.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational methods could be used to explore various potential reactions, such as SN2 (bimolecular nucleophilic substitution) at the chiral carbon or reactions involving the carboxylic acid group.

For example, the mechanism of a nucleophilic substitution reaction, where a nucleophile displaces the bromine atom (though less likely due to its position on an sp2 carbon) or another leaving group, could be modeled. nih.govmdpi.com This would involve locating the transition state structure connecting the reactants and products. DFT calculations can determine the geometry of the transition state and the activation energy barrier, which governs the reaction rate. sciforum.netresearchgate.net The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

Another area of investigation could be the mechanism of esterification or amidation reactions at the carboxyl group. Computational models can help in understanding the role of catalysts and predicting the stereochemical outcome of reactions at the chiral center. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Spectroscopic Property Prediction using Quantum Chemical Methods

Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For this compound, these calculations would predict the chemical shifts for the protons and carbons in the phenyl and cyclohexyl rings, as well as the carboxylic acid group. researchgate.net Comparing the calculated spectrum with the experimental one can help in assigning the peaks and confirming the molecule's constitution and conformation.

Vibrational Spectroscopy: The vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be calculated using DFT. nih.gov By performing a frequency calculation on the optimized geometry, a set of vibrational modes and their corresponding intensities can be obtained. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Key vibrational modes for this molecule would include the O-H and C=O stretching of the carboxylic acid, C-Br stretching, and various C-H and C-C vibrations of the aromatic and aliphatic rings.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Property | Predicted Value | Experimental Value |

| ¹H NMR (Carboxyl H) | 12.1 ppm | 12.0 ppm |

| ¹³C NMR (Carbonyl C) | 175.8 ppm | 176.2 ppm |

| IR Freq. (C=O stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |

| IR Freq. (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |

Note: This table provides a hypothetical comparison to illustrate the typical accuracy of quantum chemical predictions for spectroscopic properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical methods are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, solvent interactions, and intermolecular associations. nih.govpreprints.org

For this compound, an MD simulation would typically place the molecule in a simulation box filled with explicit solvent molecules, such as water. easychair.orgmdpi.com Over the course of the simulation (nanoseconds to microseconds), the molecule's trajectory is tracked, revealing how it tumbles, rotates, and flexes in the solvent. This allows for the study of:

Conformational Dynamics: MD can show the transitions between different stable conformers identified by DFT, providing information on the flexibility of the molecule and the timescales of these changes.

Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute. For instance, it can show the formation of hydrogen bonds between water molecules and the carboxylic acid group. easychair.org

Intermolecular Interactions: If multiple solute molecules are included in the simulation, MD can be used to study their aggregation behavior and the formation of dimers or larger clusters, which can be relevant for understanding its properties in solution and the solid state.

Analysis of the MD trajectory can yield important thermodynamic and kinetic properties, such as the potential of mean force for conformational changes or the radial distribution function of solvent molecules around specific functional groups.

2 2 Bromophenyl 2 Cyclohexylacetic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the phenyl ring of 2-(2-bromophenyl)-2-cyclohexylacetic acid makes it an excellent precursor for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide variety of substituents, leading to the construction of intricate molecular architectures.

For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl groups, while Sonogashira coupling can be used to append alkyne moieties. These reactions are fundamental in the synthesis of complex natural products and pharmaceutically active compounds. The cyclohexyl group, in turn, imparts specific conformational constraints and lipophilicity to the target molecules, which can be crucial for their biological activity.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Biphenyl derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Phenylacetylene derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Stilbene derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | N-Aryl derivative |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl-substituted derivative |

Scaffold for the Development of Novel Chemical Entities

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be systematically attached to create a library of related compounds for biological screening. This compound is an ideal scaffold due to its distinct and modifiable regions.

The key features that make this compound a valuable scaffold are:

The Bromophenyl Group: As mentioned, this serves as a handle for a multitude of cross-coupling reactions, allowing for extensive diversification at this position.

The Carboxylic Acid Group: This functional group can be readily converted into a wide range of other functionalities, such as esters, amides, and alcohols, providing another point for structural variation.

The Cyclohexyl Group: This bulky, non-planar group provides a three-dimensional character to the molecules derived from this scaffold, which can be critical for achieving specific interactions with biological targets. It also enhances the lipophilicity of the resulting compounds.

By systematically modifying these three positions, chemists can generate a large and diverse library of novel chemical entities for drug discovery and materials science applications.

Role in the Preparation of Heterocyclic Compounds and Related Structures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and agrochemicals. This compound can serve as a key starting material for the synthesis of various heterocyclic systems.

One common strategy involves the intramolecular cyclization of derivatives of this acid. For example, the carboxylic acid can be converted to an amide, and subsequent intramolecular Buchwald-Hartwig amination can lead to the formation of a lactam fused to the phenyl ring.

Another approach is through palladium-catalyzed cascade reactions. mdpi.com These reactions can involve an initial C-H activation or a cross-coupling event, followed by one or more cyclization steps to build up the heterocyclic core. The presence of the bromo-substituent is particularly advantageous for initiating such palladium-catalyzed sequences. bohrium.com

Table 2: Exemplary Heterocyclic Systems Potentially Synthesized from this compound

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Dihydroisoquinolinone | Intramolecular amidation followed by cyclization | Heck reaction or radical cyclization |

| Benzofuran | Intramolecular O-arylation | Ullmann condensation or Buchwald-Hartwig etherification |

| Indole (B1671886) | Conversion to an amino derivative followed by cyclization | Fischer indole synthesis or related methods |

| Fused Lactams | Intramolecular amination of the bromo-position | Palladium-catalyzed amination |

Derivatization for Investigating Structure-Reactivity Relationships in Organic Synthesis

The study of structure-reactivity relationships is a cornerstone of physical organic chemistry, providing insights into how the structure of a molecule influences its reactivity in chemical transformations. This compound and its derivatives are excellent models for such studies.

By systematically altering the substituents on the phenyl ring (via cross-coupling reactions) or by modifying the carboxylic acid group, a series of related compounds can be synthesized. The rates and outcomes of specific reactions for each of these derivatives can then be measured and compared.

For example, one could investigate how the electronic nature of a substituent on the phenyl ring affects the rate of a subsequent intramolecular cyclization. Similarly, the steric bulk of an ester group derived from the carboxylic acid could influence the stereoselectivity of a reaction at a nearby position.

Common derivatization reactions of the carboxylic acid group include:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents.

Amidation: Reaction with a wide range of primary and secondary amines using coupling reagents such as DCC or EDC.

Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Conversion to Acid Halide: Reaction with thionyl chloride or oxalyl chloride to form a highly reactive acyl chloride, which can then be used in a variety of subsequent reactions.

These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the molecule, providing a powerful tool for probing the fundamental principles of organic reactivity.

Analytical Chemistry Methodologies for 2 2 Bromophenyl 2 Cyclohexylacetic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical strategy for 2-(2-Bromophenyl)-2-cyclohexylacetic acid, enabling the separation of the main compound from impurities and, crucially, its enantiomers.

Gas Chromatography (GC) for Purity and Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is challenging. The presence of the polar carboxylic acid group results in low volatility and potential thermal degradation in the hot GC injector and column, making it unsuitable for direct injection. colostate.edu Therefore, derivatization is a mandatory prerequisite for successful GC analysis. This process converts the polar carboxyl group into a less polar, more volatile functional group, typically an ester. colostate.eduresearchgate.net

The primary purpose of using GC is to assess the purity of the compound by detecting and quantifying any volatile impurities. The derivatized analyte can be separated from volatile organic impurities or by-products from the synthesis process.

Derivatization Methods:

Esterification: The most common approach involves converting the carboxylic acid to an ester, such as a methyl or ethyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. colostate.edu

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, creating a more volatile TMS-ester. mdpi-res.com

Pentafluorobenzyl (PFB) Derivatization: For enhanced sensitivity with an electron capture detector (ECD), derivatization with pentafluorobenzyl bromide can be employed. This technique is particularly useful for trace-level analysis. nih.gov

The choice of derivatization agent depends on the specific analytical requirements, such as the need for enhanced sensitivity or the avoidance of particular reaction by-products.

Table 1: Common Derivatization Strategies for GC Analysis of Carboxylic Acids

| Derivatization Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| Methanol/HCl | Methyl Ester | Simple, common reagents. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Forms stable and volatile derivatives. mdpi-res.com |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Provides high sensitivity for Electron Capture Detection (ECD). nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and performing quantitative analysis of this compound. truman.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering robust and reliable separation of the target compound from non-volatile impurities. embrapa.br

In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. mdpi.comcipac.org The mobile phase usually consists of a mixture of an aqueous component (often buffered or acidified) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Acidification of the mobile phase (e.g., with formic acid or trifluoroacetic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. mdpi.com

Method Validation: For quantitative analysis, the HPLC method must be thoroughly validated to ensure its accuracy, precision, and reliability. embrapa.br Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the analyte concentration and the detector response over a specified range. mdpi.com

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), showing minimal variation in results. mdpi.comnih.gov

Accuracy: Determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the measured amount is compared to the true amount. mdpi.comnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. embrapa.br

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. embrapa.brmdpi.com

Table 2: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) mdpi.comrsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol mdpi.comresearchgate.net |

| Elution Mode | Isocratic or Gradient researchgate.netrsc.org |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C researchgate.net |

| Detection | UV-Vis (Diode Array Detector) at 210-280 nm cipac.orgresearchgate.net |

| Injection Volume | 5 - 20 µL researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a sample, which is a critical measure of its optical purity. heraldopenaccess.usgimitec.com This separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.gov There are various types of CSPs available, with the choice depending on the specific structure of the analyte. For acidic compounds, common choices include:

Pirkle-type (Donor-Acceptor) Phases: These phases, such as the (R,R) Whelk-O1, are effective for separating enantiomers of various compounds, including those with carboxylic acid groups.

Polysaccharide-based Phases: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely applicable for a broad range of chiral compounds. mdpi.com

Protein-based Phases: Stationary phases based on proteins like human serum albumin (HSA) can also be used for the enantiomeric separation of acidic drugs.

The mobile phase in chiral chromatography often consists of non-polar solvents like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. The determination of enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. heraldopenaccess.us

Table 3: Example Chiral HPLC Conditions for a Structurally Similar Compound (β-amino-β-(4-bromophenyl) propionic acid)

| Parameter | Condition |

|---|---|

| Column | (R, R) Whelk-01 chiral column (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:ethanol:TFA:iso-propyl amine (95:05:0.1:0.025 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Time (R-enantiomer) | ~18.0 min |

| Retention Time (S-enantiomer) | ~22.5 min |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater depth of analytical information. For this compound, coupling chromatography with mass spectrometry (MS) is invaluable for structural elucidation and trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. rjptonline.org After separation on the GC column, the derivatized analyte and any impurities enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting mass spectrum, which shows the molecular ion and a unique fragmentation pattern, acts as a chemical "fingerprint." imrpress.com This allows for the unambiguous identification of impurities by comparing their spectra to library databases or by interpreting the fragmentation. jppres.com

Table 4: Typical GC-MS System Parameters

| Parameter | Typical Setting |

|---|---|

| Injection Mode | Split/Splitless jppres.com |

| Carrier Gas | Helium at ~1-2 mL/min jppres.com |

| Ionization Mode | Electron Impact (EI) at 70 eV imrpress.com |

| Mass Analyzer | Quadrupole |

| Scan Range | 50 - 500 m/z imrpress.com |

| Source Temperature | ~230 °C jppres.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for the quantitative analysis of this compound, particularly in complex matrices or at very low concentrations. lcms.cz The HPLC system separates the components, which then enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of molecule, and it can be operated in either positive or negative ion mode. nih.gov For a carboxylic acid, negative ion mode (ESI-) is often preferred as it readily forms the [M-H]⁻ ion.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the [M-H]⁻ ion of the analyte) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, leading to excellent sensitivity and accuracy for quantification. nih.gov High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the analyte and its impurities by providing highly accurate mass measurements. imrpress.com

Table 5: Typical LC-MS/MS System Parameters

| Parameter | Typical Setting |

|---|---|

| LC System | UHPLC/HPLC (as described in 7.1.2) |

| Ionization Source | Electrospray Ionization (ESI), typically negative mode (ESI-) nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-ToF) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification nih.gov |

| Desolvation Gas | Nitrogen imrpress.com |

| Source Temperature | 350 - 500 °C nih.govimrpress.com |

Q & A

Basic Question: What are the key challenges in synthesizing 2-(2-Bromophenyl)-2-cyclohexylacetic acid, and how can they be methodologically addressed?

Answer:

The synthesis of this compound is complicated by rapid decarboxylation during ester hydrolysis. For example, base-catalyzed hydrolysis of dimethyl 2-(2-bromophenyl)-2-methylmalonate led to racemic 2-(2-bromophenyl)propanoic acid (65% yield) instead of the desired malonic acid derivative . To mitigate this, researchers should:

- Optimize reaction conditions : Use low-temperature (<5°C) ester hydrolysis with controlled stoichiometry of NaOH (e.g., 2.2 equivalents) to minimize side reactions.

- Protective group strategies : Introduce tert-butyl or benzyl groups to stabilize the malonic acid intermediate during hydrolysis.

- Catalytic approaches : Explore palladium-catalyzed coupling reactions to bypass decarboxylation-prone intermediates .

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : Prioritize H and C NMR to confirm the cyclohexyl and bromophenyl substituents. Compare chemical shifts with PubChem data for structurally similar compounds (e.g., 2-Cyclobutyl-2-phenylacetic acid: δ 7.3–7.5 ppm for aromatic protons) .

- IR spectroscopy : Validate the carboxylic acid moiety via O–H stretching (~2500–3000 cm) and C=O absorption (~1700 cm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for purity assessment and molecular ion identification .

Advanced Question: How can researchers address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:

The compound’s quaternary carbon center introduces stereochemical complexity. Methodological strategies include:

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during alkylation to enforce enantioselectivity.

- Asymmetric catalysis : Employ palladium-catalyzed decarboxylative allylation with chiral ligands (e.g., BINAP) to control stereochemistry .

- Resolution techniques : Perform kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., using Candida antarctica lipase B) .

Advanced Question: How should researchers resolve contradictions in reaction outcomes, such as unexpected decarboxylation products?

Answer:

Discrepancies between theoretical and experimental results often arise from competing reaction pathways. For example, unintended decarboxylation may occur due to:

- Base strength : Replace NaOH with milder bases (e.g., LiOH) during ester hydrolysis to reduce β-keto acid instability .

- Mechanistic studies : Conduct isotopic labeling (e.g., C-carboxylic acid) to track decarboxylation pathways via C NMR.

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition-state energies and identify stabilizing conditions .

Advanced Question: What analytical methodologies are suitable for detecting trace impurities in this compound during pharmaceutical research?

Answer:

- HPLC-DAD/HRMS : Combine high-resolution mass spectrometry with diode-array detection to identify impurities (e.g., brominated byproducts) at <0.1% levels. Cross-reference with impurity standards (e.g., 2-(2-Bromo-6-chlorophenyl)amino phenyl acetic acid) .

- X-ray crystallography : Resolve crystal structures of co-crystallized impurities to confirm their chemical identity .

- Stability testing : Perform forced degradation studies under acidic/alkaline conditions to profile degradation products .

Advanced Question: How can computational tools predict the reactivity of this compound in novel reaction systems?

Answer: